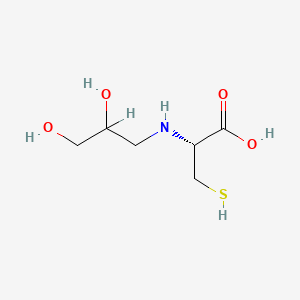
Glycerylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerylcysteine, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO4S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Glycerylcysteine
This compound, particularly its analogs such as S-glycerylcysteine and its derivatives, has garnered attention in the field of immunology and vaccine development. This compound is recognized for its ability to activate Toll-like receptors (TLRs), specifically TLR2 and TLR6, which play a crucial role in the innate immune response. The applications of this compound are diverse, spanning synthetic vaccine adjuvants, cancer immunotherapy, and potential therapeutic agents in various diseases.
Vaccine Adjuvants
This compound derivatives, particularly Pam2Cys and Pam3Cys , have been extensively studied for their use as vaccine adjuvants. These compounds enhance the immune response to antigens by activating TLR2/TLR6 pathways.
- Mechanism of Action : The activation of TLR2/TLR6 by this compound derivatives leads to the induction of pro-inflammatory cytokines and the enhancement of adaptive immune responses. This is particularly beneficial in vaccine formulations aimed at generating robust humoral and cellular immunity.
- Case Study : A study demonstrated that N-acetylated Pam2Cys analogs could serve as effective adjuvants for cancer vaccines. These analogs were synthesized using less expensive materials, making them more accessible for large-scale production .
Table 1: Comparison of this compound Derivatives as Vaccine Adjuvants
| Compound | TLR Activation | Cost Efficiency | Application Area |
|---|---|---|---|
| Pam2Cys | Yes | Moderate | Cancer vaccines |
| N-Acetyl Pam2Cys | Yes | High | Synthetic vaccines |
| Pam3Cys | Yes | Moderate | Infectious disease vaccines |
Cancer Immunotherapy
This compound analogs have shown promise in cancer immunotherapy by enhancing the efficacy of therapeutic vaccines.
- Research Findings : Studies have indicated that these compounds can stimulate immune responses against tumors by promoting the activation of dendritic cells and enhancing T cell responses. For instance, a recent study highlighted the potential of N-acetylated Pam2Cys as a cost-effective alternative to traditional adjuvants in cancer vaccine formulations .
Infectious Disease Management
This compound derivatives are also being explored for their role in managing infectious diseases.
- Example : Research on Pam3Cys-modified bacterial lipoproteins has indicated their ability to enhance immune responses independent of TLR2 signaling, suggesting a complex mechanism that could be exploited for developing new vaccines against pathogens like Borrelia burgdorferi .
Table 2: Applications in Infectious Disease Management
Therapeutic Potential in Autoimmune Diseases
Emerging research suggests that this compound derivatives may also have applications in treating autoimmune diseases by modulating immune responses.
Propiedades
Número CAS |
23255-32-5 |
|---|---|
Fórmula molecular |
C6H13NO4S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(2R)-2-(2,3-dihydroxypropylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H13NO4S/c8-2-4(9)1-7-5(3-12)6(10)11/h4-5,7-9,12H,1-3H2,(H,10,11)/t4?,5-/m0/s1 |
Clave InChI |
RGVMLGPDHXVWSZ-AKGZTFGVSA-N |
SMILES |
C(C(CO)O)NC(CS)C(=O)O |
SMILES isomérico |
C([C@@H](C(=O)O)NCC(CO)O)S |
SMILES canónico |
C(C(CO)O)NC(CS)C(=O)O |
Sinónimos |
glycerylcysteine S-(2,3-dihydroxypropyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















